molecular formula C13H18N2O B14916834 2-((Cyclobutylmethyl)amino)-N-phenylacetamide

2-((Cyclobutylmethyl)amino)-N-phenylacetamide

Cat. No.: B14916834
M. Wt: 218.29 g/mol
InChI Key: KIEILXKRMGNDGG-UHFFFAOYSA-N
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Description

2-((Cyclobutylmethyl)amino)-N-phenylacetamide is an organic compound that features a cyclobutylmethyl group attached to an amino group, which is further connected to an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclobutylmethyl)amino)-N-phenylacetamide typically involves the reaction of cyclobutylmethylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclobutylmethyl)amino)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

2-((Cyclobutylmethyl)amino)-N-phenylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropylmethyl)amino)-N-phenylacetamide
  • 2-((Cyclopentylmethyl)amino)-N-phenylacetamide
  • 2-((Cyclohexylmethyl)amino)-N-phenylacetamide

Uniqueness

2-((Cyclobutylmethyl)amino)-N-phenylacetamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(cyclobutylmethylamino)-N-phenylacetamide

InChI

InChI=1S/C13H18N2O/c16-13(10-14-9-11-5-4-6-11)15-12-7-2-1-3-8-12/h1-3,7-8,11,14H,4-6,9-10H2,(H,15,16)

InChI Key

KIEILXKRMGNDGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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